Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate
Overview
Description
“Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate” is a chemical compound with the molecular formula C12 H13 Cl F N3 O2 . It falls under the category of esters . The molecular weight of this compound is 285.705 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C12 H13 Cl F N3 O2 . This indicates that the molecule is composed of 12 carbon atoms, 13 hydrogen atoms, one chlorine atom, one fluorine atom, three nitrogen atoms, and two oxygen atoms .Scientific Research Applications
Therapeutic Potential of Piperazine Derivatives
Piperazine derivatives have been identified as a significant class of compounds with a wide range of therapeutic applications. These molecules have shown potential across various therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and as imaging agents. The flexibility of the piperazine scaffold allows for the development of drug-like elements through the modification of substituents, impacting pharmacokinetics and pharmacodynamics significantly. This adaptability underlines the scaffold's broad potential and the recent surge in research focusing on its varied therapeutic applications (Rathi, Syed, Shin, & Patel, 2016).
Anticancer Applications
Several piperazine derivatives have been explored for their anticancer properties, showing potential against various cancer types. The design and rationale behind these molecules, including their structure-activity relationship (SAR), have provided insights into developing safer, selective, and cost-effective anti-cancer agents. Notably, the versatility of the piperazine core has been leveraged to craft molecules with activity against Mycobacterium tuberculosis (MTB), including multi-drug resistant (MDR) and extremely drug-resistant (XDR) strains, highlighting its utility in addressing critical global health challenges (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Pharmacophore Flexibility
The piperazine moiety serves as a flexible pharmacophore, enabling the discovery of molecules with diverse pharmacological activities. Its incorporation into molecular designs has yielded central nervous system (CNS) agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This diversity underscores the scaffold's versatility and its potential to serve as a foundation for novel drug discovery and development efforts (Rathi et al., 2016).
Properties
IUPAC Name |
methyl 2-chloro-5-fluoro-6-piperazin-1-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3O2/c1-18-11(17)7-6-8(13)10(15-9(7)12)16-4-2-14-3-5-16/h6,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWRNBAWWFPKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)N2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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